molecular formula C12H17NO B404868 2-methyl-N-(2-methylpropyl)benzamide

2-methyl-N-(2-methylpropyl)benzamide

Cat. No.: B404868
M. Wt: 191.27g/mol
InChI Key: MXGMXFIGOFJSMS-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-methylpropyl)benzamide is a benzamide derivative characterized by a methyl-substituted benzene ring and an N-linked 2-methylpropyl (isobutyl) group.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27g/mol

IUPAC Name

2-methyl-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C12H17NO/c1-9(2)8-13-12(14)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,13,14)

InChI Key

MXGMXFIGOFJSMS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCC(C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Features a 3-methylbenzamide core with a hydroxylated tertiary-butyl group on the nitrogen.
  • Key Differences: The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents compared to the non-polar isobutyl group in 2-methyl-N-(2-methylpropyl)benzamide .

2-(N-Allylsulfamoyl)-N-propylbenzamide

  • Structure : Incorporates a sulfamoyl (-SO₂NH₂) group and an allyl-propyl chain.
  • The allyl group may enable polymerization or crosslinking, unlike the inert isobutyl group in the target compound .
  • Applications : Studied for theoretical properties (e.g., electronic structure) but lacks explicit biological data .

2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide

  • Structure : Thiourea derivative with a pyridinyl substituent.
  • Key Differences: The thiourea moiety (C=S and NH groups) enhances hydrogen-bonding capacity and metal coordination, contrasting with the simple amide in the target compound.
  • Synthesis : Involves a two-step process with potassium thiocyanate and primary amines, differing from the direct acylation used for the target compound .

5-((3-(2-Isopropylphenyl)prop-2-yn-1-yl)oxy)-2-methyl-N-(quinolin-8-yl)benzamide

  • Structure: Contains a quinoline ring and an isopropylphenyl alkyne group.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Functional Groups Solubility Trends Notable Applications References
This compound 221.3 g/mol Amide, isobutyl Low polarity, lipophilic Understudied; potential ligand
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 221.3 g/mol Hydroxyl, tertiary-butyl Moderate polarity Metal-catalyzed C–H activation
2-(N-Allylsulfamoyl)-N-propylbenzamide 282.4 g/mol Sulfamoyl, allyl Polar aprotic solvents Theoretical studies
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide 299.4 g/mol Thiourea, pyridinyl DMSO, methanol Antibacterial agents
5-((3-(2-Isopropylphenyl)prop-2-yn-1-yl)oxy)-2-methyl-N-(quinolin-8-yl)benzamide 508.7 g/mol Quinoline, alkyne Chloroform, ethyl acetate Catalysis, supramolecular chemistry

Key Research Findings

  • Hydrogen Bonding and Crystallinity: The absence of hydrogen-bond donors in this compound likely results in weaker intermolecular interactions compared to hydroxyl- or thiourea-containing analogs, influencing its crystallinity and melting point .
  • Biological Activity : Thiourea derivatives (e.g., 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide) demonstrate antibacterial properties, suggesting that structural modifications to the target compound could enhance bioactivity .
  • Synthetic Flexibility : The target compound’s straightforward synthesis contrasts with multi-step routes required for sulfamoyl or thiourea derivatives, making it a versatile intermediate for further functionalization .

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